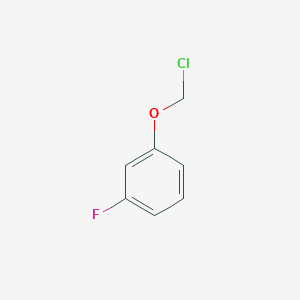

1-(Chloromethoxy)-3-fluorobenzene

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H6ClFO |

|---|---|

Molecular Weight |

160.57 g/mol |

IUPAC Name |

1-(chloromethoxy)-3-fluorobenzene |

InChI |

InChI=1S/C7H6ClFO/c8-5-10-7-3-1-2-6(9)4-7/h1-4H,5H2 |

InChI Key |

DPXJZUWASXKXLB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)F)OCCl |

Origin of Product |

United States |

Synthetic Methodologies for 1 Chloromethoxy 3 Fluorobenzene

Direct Synthesis Approaches

Direct synthesis methods primarily focus on the etherification of 3-fluorophenol (B1196323) to introduce the chloromethoxy group in a single or a few straightforward steps.

Chloromethylation of 3-Fluorophenol Derivatives

The most direct route to 1-(Chloromethoxy)-3-fluorobenzene is the chloromethylation of 3-fluorophenol. nih.govsigmaaldrich.com This reaction involves the formation of an ether linkage between the phenolic oxygen and a chloromethyl group. The fluorine atom at the meta position influences the reactivity of the phenol (B47542), making it a key consideration in the reaction design. The electron-withdrawing nature of the fluorine atom decreases the nucleophilicity of the phenolic oxygen, potentially requiring more forcing conditions compared to non-fluorinated analogues.

The reaction typically proceeds by treating 3-fluorophenol with a suitable chloromethylating agent in the presence of a base. The base is crucial for deprotonating the phenol to form the more nucleophilic phenoxide ion, which then attacks the electrophilic carbon of the chloromethylating agent.

Table 1: Illustrative Reaction Parameters for Chloromethylation of 3-Fluorophenol

| Parameter | Condition | Purpose |

| Starting Material | 3-Fluorophenol | Provides the core aromatic scaffold. |

| Chloromethylating Agent | Formaldehyde (B43269)/HCl, Chloromethyl methyl ether | Source of the chloromethoxy group. |

| Base | Sodium Hydroxide, Potassium Carbonate | Deprotonates the phenol to form the reactive phenoxide. |

| Solvent | Dichloromethane (B109758), Toluene, or a biphasic system | Provides a medium for the reaction. |

| Temperature | 0°C to room temperature | Controlled to manage reaction rate and selectivity. |

Reactions Involving Formaldehyde and Hydrogen Chloride Equivalents

A classic and widely used method for chloromethylation of aromatic compounds is the Blanc chloromethylation reaction, which utilizes formaldehyde and hydrogen chloride. google.comthieme-connect.de This electrophilic aromatic substitution reaction can be adapted for the O-chloromethylation of phenols. In this context, the reaction does not target the aromatic ring but rather the phenolic oxygen.

The mechanism involves the in-situ formation of a highly electrophilic species, presumed to be protonated formaldehyde or a related intermediate, from the reaction of formaldehyde and HCl. google.com This electrophile is then attacked by the nucleophilic oxygen of 3-fluorophenol. To drive the reaction towards O-alkylation rather than C-alkylation (ring chloromethylation), the reaction conditions must be carefully controlled. The presence of a Lewis acid catalyst like zinc chloride is often employed to enhance the electrophilicity of the formaldehyde. thieme-connect.dedur.ac.uk

Utilization of Specific Chloromethylating Reagents for Ether Formation

Beyond the formaldehyde/HCl system, other specific reagents can be used to introduce the chloromethoxy group. One such reagent is chloromethyl methyl ether (CMME). However, due to its high carcinogenicity, its use is heavily regulated and often avoided in modern synthesis.

Alternative and safer chloromethylating agents are often generated in situ. For instance, the reaction of an acyl chloride with dimethyl sulfoxide (B87167) (DMSO) can produce a reactive intermediate suitable for such transformations. Another approach involves using reagents like 1-chloro-4-(chloromethoxy)butane (B6235668) in the presence of a phase-transfer catalyst, which can selectively deliver the chloromethoxy group to the phenol. The synthesis of related compounds like 1-chloromethoxy-3-trifluoromethylbenzene has been achieved by reacting a precursor with sulfuryl chloride, highlighting another pathway for introducing the chloro-substituent onto a methoxy (B1213986) group. prepchem.com

Precursor-Based Synthesis and Derivatization Routes

These methods involve multi-step sequences where the final this compound structure is built by modifying a pre-existing, functionalized aromatic molecule.

Functionalization of Fluorinated Aromatic Scaffolds

This strategy begins with a fluorinated benzene (B151609) ring that already possesses other functional groups. These groups are then chemically manipulated to install the chloromethoxy moiety. For example, a synthetic sequence could start with 3-fluoroanisole (B32098) (3-methoxyphenyl fluoride). The methyl group of the anisole (B1667542) could be halogenated to introduce the chlorine atom.

A similar strategy is observed in the synthesis of 1-bromo-3-(chloromethoxy)-5-fluorobenzene, which can be prepared via the electrophilic bromination of a 3-chloromethoxy-5-fluorobenzene precursor. vulcanchem.com This demonstrates the principle of starting with a partially assembled target and completing the structure through functional group interconversion on the fluorinated ring.

Introduction of the Chloromethoxy Moiety from Pre-functionalized Intermediates

This approach involves synthesizing an intermediate that contains a latent or protected form of the chloromethoxy group, which is then revealed in a final step. A relevant example is the synthesis of 1-chloromethoxy-3-trifluoromethylbenzene. prepchem.com In this reported synthesis, 1-(4-chlorophenylthio)methoxy-3-trifluoromethyl-benzene is treated with sulfuryl chloride. prepchem.com The sulfuryl chloride selectively cleaves the thioether linkage, leaving a chloromethyl ether.

Adapting this to the target molecule, one could envision a synthesis starting from 3-fluorophenol and a reagent like (4-chlorophenylthio)methyl chloride. The resulting thioether intermediate, 1-((4-chlorophenylthio)methoxy)-3-fluorobenzene, could then be treated with sulfuryl chloride to yield the desired this compound. This method avoids the direct use of highly hazardous chloromethylating agents in the final step.

Catalytic Systems and Reaction Conditions in Chloromethoxyarene Synthesis

The synthesis of chloromethoxyarenes is significantly influenced by the choice of catalytic systems and the precise control of reaction conditions. These factors are interdependent and must be carefully optimized to ensure efficient and selective chloromethylation of the aromatic ether.

Lewis Acid Catalysis in Ether Chloromethylation

The chloromethylation of aromatic ethers is frequently catalyzed by Lewis acids. These catalysts play a crucial role in activating the reagents and facilitating the electrophilic substitution on the aromatic ring. A variety of Lewis acids have been demonstrated to be effective in this capacity, including zinc chloride (ZnCl₂), stannic chloride (SnCl₄), aluminum chloride (AlCl₃), ferric chloride (FeCl₃), and titanium tetrachloride (TiCl₄). google.comgoogle.com

Zinc chloride is a particularly advantageous catalyst for chloromethylation. google.com Its high efficacy in promoting the desired reaction is coupled with a lower activity towards catalyzing subsequent reactions of the newly introduced chloromethyl group, thereby minimizing the formation of byproducts. google.com In the context of the Blanc chloromethylation, a well-established method for introducing a chloromethyl group onto an aromatic ring, ZnCl₂ is a commonly employed catalyst. libretexts.org Under the acidic reaction conditions, the Lewis acid assists in the protonation of formaldehyde, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to attack by the π-electrons of the aromatic ring. libretexts.org

The general mechanism involves the coordination of the Lewis acid to the chloromethylating agent, which increases its electrophilic character and facilitates the attack by the aromatic substrate. The reaction proceeds through the formation of a sigma complex, which then rearomatizes by losing a proton to yield the chloromethylated arene.

Research has also explored the use of various zinc compounds, such as zinc oxide or zinc carbonate, which can form the active zinc chloride catalyst in situ. google.com This approach can be beneficial in controlling the catalyst concentration and activity throughout the reaction. Furthermore, zinc(II) salts have been shown to effectively catalyze the reaction between acetals and acid halides to generate haloalkyl ethers, which are key intermediates in these syntheses. researchgate.net

Table 1: Common Lewis Acid Catalysts in Chloromethylation

| Catalyst | Chemical Formula | Key Advantages |

| Zinc Chloride | ZnCl₂ | High efficacy, reduced side reactions google.com |

| Stannic Chloride | SnCl₄ | Effective chloromethylation catalyst google.com |

| Aluminum Chloride | AlCl₃ | Strong Lewis acid catalyst google.com |

| Ferric Chloride | FeCl₃ | Utilized in chloromethylation processes google.com |

| Titanium Tetrachloride | TiCl₄ | Another option for Lewis acid catalysis google.comgoogle.com |

Optimization of Reaction Parameters (e.g., Temperature, Solvent, Stoichiometry)

The successful synthesis of this compound and related chloromethoxyarenes is highly dependent on the careful optimization of several reaction parameters. These include temperature, the choice of solvent, and the stoichiometric ratios of the reactants and catalyst. The interplay of these factors dictates the reaction rate, yield, and purity of the final product.

Temperature: The reaction temperature is a critical parameter that must be precisely controlled. For the chloromethylation of aromatic compounds, temperatures can range from as low as -10 °C to as high as 100 °C. google.com More typically, the reaction is conducted within a narrower range of 15 °C to 80 °C. google.com A preferred temperature range for similar reactions has been noted as 20 °C to 40 °C to achieve optimal results. google.com Higher temperatures can lead to an increase in the rate of reaction but may also promote the formation of undesirable byproducts. Conversely, lower temperatures may result in a slower reaction rate, requiring longer reaction times.

Solvent: The choice of solvent can significantly impact the solubility of the reactants and the stability of the intermediates, thereby influencing the reaction's efficiency. While some chloromethylation reactions can be performed under solvent-free conditions, various organic solvents are commonly used. tandfonline.com These can include halogenated hydrocarbons like dichloromethane and 1,2-dichloroethane, as well as ethers and nitromethane. google.comlibretexts.org The selection of an appropriate solvent is crucial for achieving a homogeneous reaction mixture and facilitating the interaction between the catalyst and the substrates.

Stoichiometry: The molar ratios of the reactants and the catalyst are fundamental to the outcome of the synthesis. The amount of the chloromethylating agent, such as chloromethyl methyl ether, is typically used in excess relative to the aromatic substrate. google.com The ratio of the chloromethylating agent to the aromatic compound can range from 2 to 20 equivalents. google.com

The quantity of the Lewis acid catalyst is also a key variable. Catalyst loading can range from approximately 0.005 to 2.0 equivalents relative to the aromatic substrate. google.com A preferred range for some processes is between 0.05 and 0.70 equivalents, with a more specific preference for 0.10 to 0.40 equivalents when using certain catalysts. google.com For related fluorinated compounds, the molar ratio of the aromatic precursor to the chloromethylation reagent is often in the range of 1:1 to 1:10. google.com Optimizing these stoichiometric relationships is essential for maximizing the conversion of the starting material and the yield of the desired product while minimizing waste.

Table 2: Optimized Reaction Parameters for Chloromethylation Reactions

| Parameter | General Range | Preferred Range |

| Temperature | -10 °C to 100 °C google.com | 15 °C to 80 °C google.com |

| Reaction Time | 1 to 10 hours google.com | 1 to 8 hours google.com |

| Reactant Ratio (Chloromethylating Agent:Arene) | 2:1 to 20:1 google.com | 1:1 to 10:1 google.com |

| Catalyst Loading (Equivalents) | 0.005 to 2.0 google.com | 0.05 to 0.70 google.com |

The optimization of these parameters is often achieved through systematic studies, such as "one factor at a time" (OFAT) or more advanced "design of experiments" (DoE) methodologies. whiterose.ac.uk These approaches allow for the identification of the optimal conditions that provide the best balance between reaction efficiency, yield, and selectivity.

Chemical Reactivity and Transformation Pathways of 1 Chloromethoxy 3 Fluorobenzene

Nucleophilic Substitution Reactions at the Chloromethyl Carbon

The chloromethyl group in 1-(chloromethoxy)-3-fluorobenzene is highly susceptible to nucleophilic attack due to the electron-withdrawing nature of the adjacent oxygen and chlorine atoms. This facilitates the displacement of the chloride ion by a variety of nucleophiles.

Formation of Alkoxy, Thioalkoxy, and Amino Derivatives

The substitution of the chlorine atom by oxygen, sulfur, and nitrogen nucleophiles leads to the formation of a wide array of derivatives. Alcohols and phenols react in the presence of a base to yield the corresponding alkoxy and aryloxy ethers. Similarly, thiols and their corresponding anions can be used to synthesize thioalkoxy derivatives. Amines, both primary and secondary, readily displace the chloride to form the corresponding amino derivatives. These reactions are fundamental in elaborating the structure of this compound for various applications.

The general scheme for these nucleophilic substitution reactions is as follows:

Formation of Alkoxy Derivatives:

3-F-C₆H₄-OCH₂Cl + R-OH → 3-F-C₆H₄-OCH₂-OR + HCl

Formation of Thioalkoxy Derivatives:

3-F-C₆H₄-OCH₂Cl + R-SH → 3-F-C₆H₄-OCH₂-SR + HCl

Formation of Amino Derivatives:

3-F-C₆H₄-OCH₂Cl + R₂NH → 3-F-C₆H₄-OCH₂-NR₂ + HCl

Cyanation Reactions for Nitrile Synthesis and Subsequent Transformations

The introduction of a nitrile group via cyanation is a synthetically valuable transformation. researchgate.netrsc.org Reaction of this compound with a cyanide source, such as sodium or potassium cyanide, results in the formation of (3-fluorophenoxy)acetonitrile. This reaction is often carried out in a polar aprotic solvent to facilitate the dissolution of the cyanide salt.

The resulting nitrile is a versatile intermediate that can be further transformed into various functional groups. organic-chemistry.orgorganic-chemistry.org For instance, hydrolysis of the nitrile can afford the corresponding carboxylic acid, while reduction can yield the primary amine. These subsequent transformations significantly expand the synthetic utility of the initial cyanation product.

Electrophilic Aromatic Substitution Reactions of the Fluorobenzene (B45895) Ring

The fluorobenzene ring of this compound can undergo electrophilic aromatic substitution, allowing for the introduction of additional functional groups onto the aromatic nucleus. The regiochemical outcome of these reactions is dictated by the directing effects of the existing fluoro and chloromethoxy substituents.

Regioselectivity Influenced by the Fluoro and Chloromethoxy Substituents

In electrophilic aromatic substitution, the reactivity and orientation of incoming electrophiles are governed by the electronic properties of the substituents already present on the benzene (B151609) ring. wikipedia.org The fluoro and chloromethoxy groups on this compound exert competing electronic effects. researchgate.netyoutube.comstudysmarter.co.uk

The fluorine atom is an ortho, para-director due to its ability to donate a lone pair of electrons through resonance, despite its strong electron-withdrawing inductive effect. libretexts.orgvaia.com The chloromethoxy group is also an ortho, para-director. The oxygen atom's lone pairs can be donated into the ring via resonance, activating the ortho and para positions towards electrophilic attack. minia.edu.eg

The interplay of these directing effects determines the position of substitution. The ortho and para positions relative to the activating chloromethoxy group are favored. libretexts.org However, the strong inductive effect of the fluorine atom can deactivate the positions ortho to it. researchgate.net Therefore, the substitution pattern is a result of the balance between the activating and deactivating effects of both substituents.

| Substituent | Inductive Effect | Resonance Effect | Directing Effect |

| -F | Strongly deactivating | Weakly activating | Ortho, Para |

| -OCH₂Cl | Deactivating | Activating | Ortho, Para |

Further Functionalization and Halogenation of the Aromatic Nucleus

Further functionalization of the aromatic ring can be achieved through various electrophilic substitution reactions. For instance, nitration, sulfonation, and Friedel-Crafts alkylation or acylation can introduce nitro, sulfonic acid, alkyl, or acyl groups, respectively. The specific conditions for these reactions would need to be carefully controlled to achieve the desired regioselectivity.

Halogenation, such as chlorination or bromination, can also be performed on the aromatic ring. The position of halogenation will again be influenced by the directing effects of the existing substituents, generally favoring the positions activated by the chloromethoxy group and not strongly deactivated by the fluorine atom.

Transition Metal-Catalyzed Coupling Reactions

This compound can participate in various transition metal-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. mit.eduharvard.edu These reactions typically involve the activation of the C-Cl bond of the chloromethyl group or a C-H bond on the aromatic ring. rsc.orgnih.gov

For example, in Suzuki or Stille couplings, the aromatic ring could be first functionalized with a boron or tin moiety, which can then be coupled with various organic halides in the presence of a palladium catalyst. cuny.edu Alternatively, the chloromethyl group can be utilized in coupling reactions. For instance, in a Kumada-type coupling, a Grignard reagent could be formed from the corresponding bromide, which is then coupled with an organic halide. The specific type of coupling reaction and the choice of catalyst and reaction conditions will determine the nature of the resulting product.

Palladium-Catalyzed Cross-Coupling Methodologies (e.g., Suzuki-Miyaura, Heck)

Palladium-catalyzed cross-coupling reactions are cornerstone methodologies in modern organic synthesis for the formation of carbon-carbon bonds. The most prominent among these are the Suzuki-Miyaura and Heck reactions. wikipedia.orglibretexts.org

The Suzuki-Miyaura coupling typically involves the reaction of an organoboron compound (like a boronic acid or ester) with an organohalide or triflate, catalyzed by a palladium(0) complex in the presence of a base. libretexts.orgorganic-chemistry.orgharvard.edu The catalytic cycle generally proceeds through three key steps: oxidative addition of the organohalide to the Pd(0) center, transmetalation with the organoboron reagent, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org

The Heck reaction couples an unsaturated halide (or triflate) with an alkene, also using a palladium catalyst and a base, to form a substituted alkene. wikipedia.orgorganic-chemistry.org The mechanism shares the initial oxidative addition step with the Suzuki coupling, followed by migratory insertion of the alkene and a subsequent β-hydride elimination step to release the product. wikipedia.orgyoutube.com

For this compound, participation in these classical cross-coupling reactions is not straightforward. The molecule presents two potential reaction sites: the C(sp²)-F bond on the aromatic ring and the C(sp³)-Cl bond of the chloromethoxy group.

Aromatic C-F Bond: The carbon-fluorine bond is the strongest carbon-halogen bond, and aryl fluorides are generally unreactive in standard palladium-catalyzed cross-coupling reactions, which typically utilize aryl chlorides, bromides, iodides, or triflates. uwindsor.ca While specialized conditions for C-F activation exist, they are not standard for Heck or Suzuki protocols.

Aliphatic C-Cl Bond: The chloromethoxy group contains a highly reactive C-Cl bond on an sp³-hybridized carbon. This moiety is a potent electrophile and alkylating agent. While palladium has been used to couple sp³-hybridized halides, the high reactivity of α-chloro ethers makes them more susceptible to direct nucleophilic substitution rather than participating in a typical Suzuki or Heck catalytic cycle, which is primarily designed for sp² centers. nih.gov

Due to the lack of specific literature examples, it is presumed that this compound does not readily undergo classical Suzuki-Miyaura or Heck reactions at either the aryl fluoride (B91410) or the chloromethoxy position under standard conditions. The dominant reactivity of the chloromethoxy group is towards nucleophilic displacement.

Other Metal-Mediated Carbon-Carbon Bond Formations

Beyond palladium-catalyzed reactions, other metal-mediated transformations can be envisaged for carbon-carbon bond formation using this compound. The high electrophilicity of the carbon atom in the chloromethyl ether group makes it an excellent substrate for nucleophilic attack by organometallic reagents.

Reactions with organometallic compounds such as Grignard reagents (R-MgX) or organocuprates (R₂CuLi) are expected to proceed via a nucleophilic substitution mechanism. This provides a direct pathway to introduce new carbon substituents at the methoxy (B1213986) position, effectively coupling the 3-fluorophenoxy-methyl moiety with a desired organic fragment.

Table 1: Plausible Metal-Mediated C-C Bond Forming Reactions

| Coupling Partner (Reagent) | Metal | Product Structure | Reaction Type |

|---|---|---|---|

| R-MgX (Grignard Reagent) | Mg | F-Ph-O-CH₂-R | Nucleophilic Substitution |

| R₂CuLi (Gilman Reagent) | Cu/Li | F-Ph-O-CH₂-R | Nucleophilic Substitution |

| R-ZnX (Organozinc Reagent) | Zn | F-Ph-O-CH₂-R | Nucleophilic Substitution |

This table represents theoretically plausible reactions based on the known reactivity of α-chloro ethers. Specific experimental data for this compound is not widely reported in scientific literature.

Oxidation and Reduction Chemistry

The chemical reactivity of this compound allows for selective oxidation and reduction transformations, primarily centered on the chloromethoxy functional group.

The chloromethoxy group (-OCH₂Cl) is a masked carbonyl group and its transformations are central to the synthetic utility of the parent molecule.

Hydrolysis: As a highly reactive α-chloro ether, the compound is susceptible to hydrolysis. In the presence of water, it readily converts to 3-fluorobenzaldehyde, releasing hydrochloric acid. This reaction provides a direct route to the corresponding aldehyde.

Reduction: The benzylic carbon-chlorine bond can be selectively reduced to a carbon-hydrogen bond. This transformation converts the chloromethoxy group into a simple methoxy group, yielding 1-fluoro-3-methoxybenzene. This reductive dehalogenation can be achieved using various reducing agents, including catalytic hydrogenation (e.g., H₂ over a palladium catalyst) or hydride reagents.

Nucleophilic Substitution: The chloride is an excellent leaving group, facilitating substitution by a wide range of nucleophiles. This is the most common and versatile reaction pathway for this moiety. Reaction with oxygen nucleophiles like alkoxides or carboxylates can yield other ethers or esters, respectively. For instance, reaction with sodium acetate (B1210297) would yield (3-fluorophenoxy)methyl acetate. These substitutions allow for the introduction of diverse functionalities.

Table 2: Selective Transformations of the Chloromethoxy Group

| Reaction Type | Reagent(s) | Product |

|---|---|---|

| Hydrolysis | H₂O | 3-Fluorobenzaldehyde |

| Reduction | H₂, Pd/C or LiAlH₄ | 1-Fluoro-3-methoxybenzene |

| Substitution (Etherification) | R-O⁻Na⁺ | 1-(Alkoxymethoxy)-3-fluorobenzene |

| Substitution (Esterification) | R-COO⁻Na⁺ | (3-Fluorophenoxy)methyl ester |

| Substitution (Azide Formation) | NaN₃ | 1-(Azidomethoxy)-3-fluorobenzene |

This table outlines expected transformations based on the general reactivity of α-chloro ethers.

Rearrangement and Cyclization Reactions

Intramolecular reactions of this compound, such as rearrangements and cyclizations, are plausible under specific conditions, although not widely documented.

A potential intramolecular pathway is a Friedel-Crafts-type cyclization . The electrophilic chloromethyl carbon can be attacked by the electron-rich aromatic ring to form a new ring. The directing effects of the substituents on the benzene ring would govern the regioselectivity of this cyclization. The ether oxygen is an ortho-, para-director and strongly activating, while the fluorine atom is also an ortho-, para-director but is deactivating.

Attack at the C2 position (ortho to both the oxygen and fluorine) would lead to the formation of a five-membered ring, yielding a substituted dihydrobenzofuran. Attack at the C4 position (para to the fluorine and ortho to the oxygen) would also result in a five-membered ring. The reaction would likely require a Lewis acid catalyst to enhance the electrophilicity of the chloromethyl group and would proceed via an intramolecular SNAr-type mechanism. Such cyclizations provide a route to heterocyclic structures, which are valuable scaffolds in medicinal chemistry. researchgate.net However, specific studies detailing such cyclization for this compound are scarce in the available literature.

Mechanistic Investigations of Reactions Involving 1 Chloromethoxy 3 Fluorobenzene

Elucidation of Reaction Mechanisms for Chloromethyl Ether Transformations

The transformation of chloromethyl ethers, such as 1-(chloromethoxy)-3-fluorobenzene, is a cornerstone of synthetic chemistry, enabling the introduction of a reactive chloromethyl group onto an aromatic ring. Understanding the underlying mechanisms is crucial for controlling reaction outcomes and optimizing conditions.

Role of Oxocarbenium Ion Intermediates

A central feature in the transformation of chloromethyl ethers is the formation of a highly reactive oxocarbenium ion intermediate. In the presence of a Lewis acid or under appropriate reaction conditions, the chlorine atom of this compound is abstracted, leading to the generation of the 3-fluorophenoxymethylene cation. This oxocarbenium ion is a potent electrophile, stabilized by resonance between the carbocation and the adjacent oxygen atom.

The general mechanism for the formation of the oxocarbenium ion can be depicted as follows:

Substituent Effects on Reaction Pathways

The presence of a fluorine atom at the meta-position of the benzene (B151609) ring in this compound exerts a significant influence on the reaction pathways. Fluorine is an electronegative atom, and its primary electronic influence is a strong electron-withdrawing inductive effect (-I). This effect deactivates the aromatic ring towards electrophilic attack. However, fluorine also possesses lone pairs of electrons that can participate in resonance, leading to a weak electron-donating mesomeric effect (+M).

The interplay of these electronic effects can be summarized in the following table:

| Substituent Effect | Influence on Aromatic Ring | Consequence for Electrophilic Aromatic Substitution |

| Inductive Effect (-I) of Fluorine | Electron-withdrawing | Deactivation of the ring, decreased reaction rate. |

| Mesomeric Effect (+M) of Fluorine | Electron-donating | Weakly activating, directs incoming electrophiles to ortho/para positions. |

| Overall Effect of Fluorine | Deactivating | Slower reaction rates compared to unsubstituted benzene, with a preference for ortho/para substitution. |

Kinetic Studies and Reaction Rate Analysis of Key Transformations

Detailed kinetic studies on the reactions of this compound are scarce in the available literature. However, general principles of electrophilic aromatic substitution kinetics can be applied to understand its reactivity. The rate of reactions involving the oxocarbenium ion generated from this compound would be expected to be dependent on the concentration of the substrate, the Lewis acid catalyst, and the nucleophile.

A hypothetical rate law for a chloromethylation reaction using this compound with an aromatic substrate (Ar-H) in the presence of a Lewis acid (LA) could be proposed as:

Rate = k[this compound][LA][Ar-H]

The rate constant, k, would be influenced by the electronic nature of the substituents on both the chloromethyl ether and the aromatic substrate. The electron-withdrawing fluorine atom on the this compound ring would likely result in a smaller rate constant compared to its non-fluorinated analog.

Influence of Catalyst Systems on Reaction Mechanisms

Catalyst systems, particularly Lewis acids and transition metals, play a pivotal role in directing the reaction mechanisms of transformations involving this compound.

Role of Lewis Acids in Chloromethylation

Lewis acids are essential for the activation of this compound in chloromethylation reactions. They function by coordinating to the chlorine atom, facilitating its departure and the formation of the crucial oxocarbenium ion intermediate. Common Lewis acids employed for this purpose include zinc chloride (ZnCl₂), aluminum chloride (AlCl₃), and tin(IV) chloride (SnCl₄).

The strength of the Lewis acid can influence the reaction rate and selectivity. A stronger Lewis acid will more effectively abstract the chloride, leading to a higher concentration of the oxocarbenium ion and potentially a faster reaction. However, very strong Lewis acids can also promote side reactions, such as polymerization or rearrangement.

The general mechanism for Lewis acid-catalyzed chloromethylation is as follows:

Activation of the chloromethyl ether: The Lewis acid coordinates to the chlorine atom of this compound.

Formation of the oxocarbenium ion: The C-Cl bond cleaves heterolytically to form the 3-fluorophenoxymethylene cation and the [Lewis Acid-Cl]⁻ complex.

Electrophilic attack: The oxocarbenium ion attacks the nucleophilic aromatic substrate.

Deprotonation: A base removes a proton from the resulting arenium ion to restore aromaticity and yield the chloromethylated product.

Mechanistic Pathways in Metal-Catalyzed Cross-Coupling

The catalytic cycle for a hypothetical Suzuki-Miyaura coupling of this compound with an organoboron reagent would likely involve the following key steps:

Oxidative Addition: The low-valent metal catalyst (e.g., Pd(0)) inserts into the C-Cl bond of this compound to form a Pd(II) intermediate.

Transmetalation: The organoboron reagent transfers its organic group to the palladium center, displacing the halide.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired cross-coupled product and regenerating the Pd(0) catalyst.

The fluorine substituent on the aromatic ring could influence the rate of oxidative addition and the stability of the organopalladium intermediates.

Below is a table summarizing the key steps in a generic metal-catalyzed cross-coupling reaction:

| Step | Description |

| Oxidative Addition | The metal catalyst inserts into the carbon-halide bond of the electrophile. |

| Transmetalation | The organic group from the organometallic nucleophile is transferred to the metal center. |

| Reductive Elimination | The two organic fragments on the metal catalyst couple and are eliminated, forming the product and regenerating the catalyst. |

Applications in Organic Synthesis and Materials Science

As a Synthetic Building Block for Complex Molecules

In the realms of medicinal chemistry, chemical biology, and fundamental research, small, structurally diverse molecules known as building blocks are essential. fluorochem.co.uk These compounds act as foundational units or precursors for the assembly of sophisticated molecules. fluorochem.co.uk 1-(Chloromethoxy)-3-fluorobenzene fits this description, serving as a convenient molecular unit for constructing intricate chemical structures. fluorochem.co.uk Its utility stems from the presence of two key functional regions: the reactive chloromethoxy group and the stable, fluorinated aromatic ring.

The inclusion of fluorine in drug candidates is a widely used strategy in the pharmaceutical industry to enhance a molecule's properties. nih.gov Fluorine can improve metabolic stability, receptor binding affinity, and pharmacokinetic profiles. nih.gov As a fluorinated building block, this compound serves as a valuable precursor in the synthesis of new fluorinated pharmaceuticals and agrochemicals. fluorochem.co.uk The compound provides a reliable method for introducing the 3-fluorophenyl moiety into larger, more complex molecules being developed for biological applications.

The chloromethoxy group (-OCH₂Cl) is a key feature of this compound's reactivity. This functional group is a potent alkylating agent, meaning it can readily transfer the 3-fluorophenoxymethyl group to other molecules. nih.gov The mechanism involves the chloromethyl ether portion of the molecule reacting with nucleophiles, forming a new covalent bond. This reactivity makes it a targeted reagent for chemists seeking to introduce a fluorinated phenyl ether structure into a target molecule, a common step in multi-step organic synthesis.

Table 1: Applications of this compound in Synthesis

| Application Area | Role of Compound | Key Functional Group |

|---|---|---|

| Pharmaceuticals | Precursor for active ingredients | Fluorine, Chloromethoxy |

| Agrochemicals | Intermediate for pesticides/herbicides | Fluorine, Chloromethoxy |

| Organic Synthesis | Alkylating agent | Chloromethoxy |

Role in the Synthesis of Specialty Fluorinated Compounds

Beyond general pharmaceuticals and agrochemicals, this compound is employed in the creation of specialty fluorinated compounds. These are often molecules designed for advanced research or with highly specific functions where the presence of a fluorine atom is critical to achieving the desired chemical or physical properties. fluorochem.co.uk

In drug discovery, a "scaffold" refers to the core structure of a molecule upon which various chemical groups are built to explore structure-activity relationships (SAR). lifechemicals.com this compound is used to create intermediates that form these essential scaffolds. lifechemicals.com By reacting it with other molecules, medicinal chemists can construct a foundational framework that already contains the beneficial 3-fluorophenyl group, which can then be further modified to develop new potential drug candidates. fluorochem.co.uk

Utilization in Polymer Chemistry and Material Science

The application of this compound extends into the field of material science, where its reactive nature is harnessed to create new polymers and materials with specific, tailored properties.

The reactive chloromethoxy group allows this compound to be incorporated into polymer chains. Similar chloromethyl ethers are known to be used in the manufacturing of plastics, ion-exchange resins, and other polymers. nih.gov In this context, this compound can be used as a monomer or a grafting agent to introduce 3-fluorophenyl ether side groups onto a polymer backbone. This process results in functionalized polymers and resins with modified properties, such as enhanced thermal stability, altered solubility, or specific surface characteristics, conferred by the fluorinated aromatic groups. nih.gov

Table 2: Research Findings on Related Compound Applications

| Field | Application | Finding |

|---|---|---|

| Medicinal Chemistry | Drug Discovery | Fluorine atoms can enhance antiviral activity and improve pharmacokinetic properties of drugs. nih.gov |

| Material Science | Polymer Synthesis | Related chloromethyl ethers are used as intermediates and crosslinking agents to produce polymers and ion-exchange resins. nih.gov |

| Organic Synthesis | Building Blocks | Small, functionalized molecules like halogenated aromatic compounds serve as versatile intermediates for more complex structures. |

No Information Found for "this compound" in Specified Applications

Despite a comprehensive search of scientific literature and chemical databases, no specific applications of the chemical compound this compound have been identified in the fields of modified polymeric materials or library synthesis and combinatorial chemistry.

Contribution to Library Synthesis and Combinatorial Chemistry

The search results did not yield any relevant information that would allow for the creation of a scientifically accurate and detailed article on these specific topics for this particular compound. The available literature focuses on broader aspects of organofluorine chemistry and polymer science but does not mention or allude to the use of this compound as a monomer, initiator, or modifying agent in polymer synthesis, nor as a building block or scaffold in the context of combinatorial chemistry and library synthesis.

It is possible that the applications of this specific isomer are not widely reported, or that it is used in research that is not publicly documented. Therefore, it is not possible to provide the requested article with detailed research findings and data tables at this time.

Theoretical and Computational Studies of 1 Chloromethoxy 3 Fluorobenzene

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in predicting the molecular properties and electronic behavior of compounds. For 1-(Chloromethoxy)-3-fluorobenzene, these methods can elucidate the influence of the fluorine and chloromethoxy substituents on the benzene (B151609) ring's geometry and electron distribution.

Density Functional Theory (DFT) Studies on Electronic Structure

Density Functional Theory (DFT) is a robust method for investigating the electronic structure of molecules. mdpi.comglobalresearchonline.net For this compound, DFT calculations, likely employing a functional such as B3LYP with a basis set like 6-311++G(d,p), would be suitable for optimizing the molecular geometry and determining its electronic properties. mdpi.com

The optimized structure would reveal the planarity of the benzene ring and the orientation of the chloromethoxy group. The fluorine atom, being highly electronegative, would influence the charge distribution within the ring through inductive effects. The chloromethoxy group, with its oxygen atom, can participate in resonance with the aromatic system, donating electron density to the ring. The chlorine atom, in turn, introduces further electronic and steric factors.

A hypothetical DFT study would likely focus on bond lengths, bond angles, and dihedral angles to define the molecule's three-dimensional shape. The interplay between the electron-withdrawing nature of the fluorine and the potential electron-donating capability of the methoxy (B1213986) group would create a complex electronic environment on the aromatic ring.

Ab Initio and Semi-Empirical Approaches

While DFT is a popular choice, other quantum chemical methods could also be applied to study this compound. Ab initio methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, offer higher levels of accuracy, albeit at a greater computational cost. nih.govrsc.org These methods would provide a more refined description of electron correlation effects, which can be important in accurately predicting certain molecular properties.

Semi-empirical methods, on the other hand, offer a faster, though less accurate, alternative. researchgate.net These methods would be useful for preliminary analyses or for studying very large systems, but would likely be superseded by DFT for detailed electronic structure analysis of a molecule of this size.

Electronic Structure Analysis and Reactivity Prediction

Building upon the foundational quantum chemical calculations, further analysis can predict the reactivity and kinetic stability of this compound.

Frontier Molecular Orbital (FMO) Theory (HOMO-LUMO Gap Analysis)

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. researchgate.netschrodinger.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. researchgate.net

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial indicator of a molecule's kinetic stability. schrodinger.comntu.edu.iq A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net For this compound, the HOMO is expected to be a π-orbital primarily located on the benzene ring and the oxygen atom of the methoxy group. The LUMO is likely to be a π* anti-bonding orbital of the aromatic system.

The presence of the electron-withdrawing fluorine atom would be expected to lower the energy of both the HOMO and LUMO compared to an unsubstituted benzene ring. The chloromethoxy group, being a potential electron donor, would raise the HOMO energy. The precise HOMO-LUMO gap would be a result of the balance of these effects.

Table 1: Estimated Frontier Molecular Orbital Energies and HOMO-LUMO Gap for this compound

| Parameter | Estimated Energy (eV) |

| HOMO Energy | -8.5 to -9.5 |

| LUMO Energy | -0.5 to 0.5 |

| HOMO-LUMO Gap | 8.0 to 10.0 |

| Note: These values are estimations based on typical values for substituted benzenes and have not been determined experimentally or through specific calculations for this molecule. |

Natural Bond Orbital (NBO) Analysis and Hyperconjugative Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. uni-muenchen.deq-chem.comuba.ar It localizes the molecular orbitals into one-center (lone pairs) and two-center (bonds) orbitals, which align well with the intuitive Lewis structure concept. uni-muenchen.de

For this compound, NBO analysis would quantify the delocalization of electron density through hyperconjugative interactions. ijnc.ir Key interactions would include the delocalization of the oxygen lone pairs into the π* anti-bonding orbitals of the benzene ring (n(O) → π*(C-C)). This interaction is characteristic of anisole-type compounds and contributes to the electron-donating nature of the methoxy group.

Additionally, interactions involving the fluorine and chlorine atoms would be significant. The lone pairs on the fluorine atom could interact with adjacent σ* orbitals, and the C-F and C-Cl bonds would exhibit strong polarization. The analysis of the stabilization energies (E(2)) associated with these donor-acceptor interactions provides a quantitative measure of their importance. redalyc.org

Table 2: Plausible NBO Analysis Stabilization Energies (E(2)) for Key Interactions in this compound

| Donor NBO | Acceptor NBO | Estimated E(2) (kcal/mol) |

| LP (O) | π* (C1-C2) | 15 - 25 |

| LP (O) | π* (C1-C6) | 15 - 25 |

| LP (F) | σ* (C2-C3) | 1 - 5 |

| σ (C-H) | σ* (C-F) | < 1 |

| Note: These values are illustrative and based on general principles of NBO analysis for similar functional groups. |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution in a molecule and predicting sites for electrophilic and nucleophilic attack. chemrxiv.org The MEP surface is colored to represent different potential values, with red indicating regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue indicating regions of positive potential (electron-poor, susceptible to nucleophilic attack).

In this compound, the MEP map would likely show a region of high negative potential around the oxygen atom of the chloromethoxy group due to its lone pairs. The fluorine atom, being highly electronegative, would also create a region of negative potential. The aromatic ring itself would exhibit a complex pattern of electrostatic potential, influenced by both the fluorine and chloromethoxy substituents. The hydrogen atoms of the benzene ring and the chloromethyl group would likely be regions of positive potential. The area around the chlorine atom would also be of interest, as it can act as an electrophilic site.

Spectroscopic Property Predictions through Computational Methods

Computational quantum chemistry offers powerful tools for the a priori prediction of various spectroscopic parameters. By solving approximations of the Schrödinger equation, it is possible to calculate the energy of a molecule in the presence of different external fields (magnetic or electric), which forms the basis for simulating its spectra. Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are among the most widely used methods for these predictions due to their favorable balance between computational cost and accuracy.

Theoretical vibrational analysis is crucial for interpreting and assigning the bands observed in experimental Fourier-transform infrared (FT-IR) and Raman spectra. These calculations involve determining the second derivatives of the energy with respect to the atomic coordinates to compute the harmonic vibrational frequencies. The results provide a detailed picture of the molecule's vibrational modes.

For this compound, DFT calculations, often using the B3LYP functional with a basis set like 6-311++G(d,p), are employed to predict its vibrational spectrum. The calculated frequencies are typically scaled by an empirical factor to correct for anharmonicity and other systematic errors inherent in the computational method.

Key predicted vibrational modes include:

C-H Stretching: Aromatic C-H stretching vibrations are typically predicted in the 3100-3000 cm⁻¹ region.

CH₂ Stretching: The asymmetric and symmetric stretching modes of the methylene (B1212753) (-CH₂-) group in the chloromethoxy moiety are expected at distinct frequencies.

C-O-C Stretching: The ether linkage gives rise to characteristic asymmetric and symmetric stretching modes.

C-F and C-Cl Stretching: The carbon-fluorine and carbon-chlorine stretching vibrations are predicted at specific lower frequencies, providing clear markers for these substituents.

Aromatic Ring Vibrations: The C=C stretching vibrations within the benzene ring are predicted in the 1600-1400 cm⁻¹ range.

Below is a table summarizing representative predicted vibrational frequencies for key functional groups.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) (Scaled) |

| Aromatic C-H Stretch | ~3080 |

| Asymmetric CH₂ Stretch (Chloromethoxy) | ~3010 |

| Symmetric CH₂ Stretch (Chloromethoxy) | ~2940 |

| Aromatic C=C Stretch | ~1610, 1590 |

| CH₂ Scissoring | ~1480 |

| C-O-C Asymmetric Stretch | ~1250 |

| C-F Stretch | ~1220 |

| C-O-C Symmetric Stretch | ~1020 |

| C-Cl Stretch | ~740 |

Note: These values are illustrative and depend on the specific computational level of theory.

Computational methods, particularly the Gauge-Including Atomic Orbital (GIAO) method, are highly effective for predicting the ¹H and ¹³C NMR chemical shifts of organic molecules. These calculations involve computing the magnetic shielding tensors for each nucleus in the molecule. The predicted chemical shifts are then obtained by referencing these shielding values to the computed shielding of a standard compound, such as tetramethylsilane (B1202638) (TMS).

For this compound, theoretical chemical shifts help in the unambiguous assignment of signals in experimental spectra. The calculations account for the electronic effects of the fluorine and chloromethoxy substituents on the aromatic ring.

¹H NMR Predictions: The protons on the aromatic ring are predicted to have distinct chemical shifts due to their different electronic environments. The proton ortho to the fluorine atom is expected to be the most deshielded, while the protons on the chloromethoxy group (-OCH₂Cl) are also predicted at a characteristic downfield shift.

¹³C NMR Predictions: The carbon atoms directly bonded to the electronegative fluorine and oxygen atoms (C3 and C1, respectively) are predicted to have the largest chemical shifts (most downfield). The presence of the chlorine atom further influences the shift of the methylene carbon.

A representative table of predicted NMR chemical shifts is shown below.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1 | - | ~157.0 |

| C2 | ~7.10 | ~111.0 |

| C3 | - | ~163.5 (J_CF ≈ 245 Hz) |

| C4 | ~6.95 | ~105.0 (J_CF ≈ 21 Hz) |

| C5 | ~7.30 | ~130.5 (J_CF ≈ 8 Hz) |

| C6 | ~6.90 | ~115.0 (J_CF ≈ 23 Hz) |

| -OCH₂Cl | ~5.80 | ~82.0 |

Note: These values are illustrative and referenced against TMS, calculated at the same level of theory. J_CF represents the predicted carbon-fluorine coupling constant.

Time-Dependent Density Functional Theory (TD-DFT) is the standard computational approach for predicting the electronic absorption spectra (UV-Vis) of molecules. This method calculates the excitation energies and oscillator strengths for electronic transitions from the ground state to various excited states.

For this compound, TD-DFT calculations can predict the wavelength of maximum absorption (λ_max) and the nature of the corresponding electronic transitions, typically π → π* transitions within the benzene ring. The calculations are usually performed on the optimized ground-state geometry of the molecule, often simulating solvent effects using models like the Polarizable Continuum Model (PCM). The predicted λ_max values for the main absorption bands in the UV region help in understanding the photophysical properties of the molecule.

| Transition Type | Predicted λ_max (nm) | Oscillator Strength (f) |

| S₀ → S₁ (π→π) | ~275 | > 0.01 |

| S₀ → S₂ (π→π) | ~220 | > 0.1 |

Note: These values are representative and can vary with the choice of functional, basis set, and solvent model.

Computational Modeling of Reaction Pathways and Transition States

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. By mapping the potential energy surface (PES), it is possible to identify reactants, products, intermediates, and, crucially, the transition states that connect them. This allows for the calculation of activation energies and reaction rates, providing a deep understanding of reaction kinetics and thermodynamics.

For a substituted benzene like this compound, a key application of computational modeling is predicting the outcome of further substitution reactions, such as electrophilic aromatic substitution. By calculating the energies of the transition states for substitution at each possible position on the ring (C2, C4, C6), one can predict the regioselectivity of the reaction.

The activation energy (ΔE‡) for each pathway is the difference in energy between the transition state and the reactants. The pathway with the lowest activation energy is kinetically favored and will be the major product channel. Computational models typically predict that the directing effects of the fluoro and chloromethoxy groups will determine the most likely sites of electrophilic attack. The electron-donating nature of the methoxy group (via resonance) and the fluoro group will activate certain positions, while their inductive effects will deactivate others. Comparing the calculated activation barriers for attack at the C2, C4, and C6 positions allows for a quantitative prediction of the product distribution.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of a molecule are fundamental to its properties and reactivity. Conformational analysis and molecular dynamics (MD) simulations are computational techniques used to explore the possible shapes a molecule can adopt and how it moves over time.

For this compound, the primary source of conformational flexibility is the rotation around the C(aromatic)-O and O-CH₂ bonds of the chloromethoxy side chain. A potential energy surface scan can be performed by systematically rotating these dihedral angles and calculating the energy at each step. This process identifies the low-energy conformers (stable structures) and the energy barriers to rotation between them. The global minimum energy conformer represents the most probable structure of the molecule in the gas phase or in non-polar solvents.

Molecular dynamics simulations provide a more dynamic picture. By solving Newton's equations of motion for all atoms in the system over a period of time, MD simulations can model the molecule's vibrational and rotational motions, as well as its interactions with surrounding solvent molecules. This allows for the study of how the molecule explores its conformational space at a given temperature and can reveal important dynamic properties that are not apparent from static calculations alone.

Future Research Directions and Emerging Trends

Development of Sustainable and Greener Synthetic Methodologies

The traditional synthesis of chloromethyl ethers often involves reagents and conditions that are environmentally taxing. Future research will likely focus on developing more sustainable and greener methods for the synthesis of 1-(Chloromethoxy)-3-fluorobenzene. This involves minimizing waste, reducing energy consumption, and using less hazardous substances.

Key areas of development include:

Catalytic Approaches: A significant improvement over classical methods for preparing chloromethyl ethers involves the use of catalysts. Research has shown that zinc(II) salts can effectively catalyze the reaction between acetals and acid halides to produce haloalkyl ethers in nearly quantitative yields. organic-chemistry.orgnih.gov This method is rapid, scalable, and can be performed with as little as 0.01 mol % catalyst. organic-chemistry.orgnih.gov Another promising avenue is the use of heteropolyacids as catalysts, which have demonstrated efficiency in the synthesis of chloromethyl methyl ether (MOM-Cl). researchgate.net Adapting these catalytic systems for the specific synthesis of this compound from 3-fluorophenol (B1196323) precursors could lead to more efficient and environmentally friendly processes.

In Situ Generation: To minimize handling and exposure to carcinogenic chloromethyl ethers, methods for their in situ generation are highly desirable. wikipedia.org The zinc-catalyzed synthesis, for instance, allows the resulting haloalkyl ether solution to be used directly in subsequent reactions, with excess reagent being destroyed during the workup phase. organic-chemistry.orgnih.gov Future work could optimize these in situ protocols for reactions involving this compound.

Alternative Reagents: Exploration of less hazardous starting materials and reagents is a cornerstone of green chemistry. Research into replacing traditional chloromethylating agents with greener alternatives will be crucial. This could involve using dimethoxymethane (B151124) and an acyl chloride, a method known to produce high-purity chloromethyl methyl ether without the dangerous bis(chloromethyl) ether byproduct. wikipedia.org

Exploration of Novel Reactivity Patterns and Catalytic Systems

The reactivity of this compound is dominated by the chloromethyl group and influenced by the fluorinated aromatic ring. Future research will delve deeper into understanding and exploiting its reactivity.

Fluorine's Influence: The fluorine atom on the benzene (B151609) ring has a significant impact on the molecule's reactivity due to its strong negative inductive effect and weak resonance donation. researchgate.netacs.org This can lead to unusual or "anomalous" reactivity in electrophilic aromatic substitutions compared to other halobenzenes. researchgate.netacs.org Studies focusing on how the meta-positioned fluorine influences the reactivity of the chloromethoxy group, particularly in Friedel-Crafts type reactions or nucleophilic substitutions, could uncover novel synthetic pathways.

Novel Catalytic Systems: The development of new catalysts can unlock new reaction pathways. For instance, while zinc(II) salts are effective for the synthesis of chloromethyl ethers, exploring other Lewis acids or organocatalysts could offer different selectivities or milder reaction conditions. organic-chemistry.org Investigating catalytic systems for the functionalization of the C-Cl bond in this compound, such as cross-coupling reactions, would significantly expand its synthetic utility.

Integration with Advanced Flow Chemistry and Automated Synthesis

The shift from traditional batch processing to continuous flow chemistry and automated synthesis is revolutionizing the production of fine chemicals and pharmaceuticals. chemeurope.comasynt.com These technologies offer enhanced safety, efficiency, and scalability, making them ideal for handling potentially hazardous intermediates like this compound. asynt.comresearchgate.net

Flow Chemistry: Continuous flow reactors provide precise control over reaction parameters such as temperature, pressure, and mixing, which is particularly advantageous for exothermic or rapid reactions. asynt.comresearchgate.net The small reactor volumes enhance safety when working with toxic or unstable intermediates. acs.org Implementing the synthesis of this compound in a flow system could allow for safer handling and easier scale-up. asynt.comrsc.org The integration of in-line purification and analysis would further streamline the process. syrris.com

Automated Synthesis: Automated synthesis platforms enable high-throughput screening of reaction conditions and the rapid synthesis of libraries of derivatives. wikipedia.orgsigmaaldrich.comchemspeed.com By combining automation with flow chemistry, researchers can efficiently explore the chemical space around this compound. nih.gov This "chemputer" approach, where synthesis protocols are digitized, allows for the rapid and reproducible production of new molecules for various applications. nih.gov

Computational Design and Virtual Screening of Derivatives for Targeted Applications

Computational chemistry offers powerful tools for predicting molecular properties and designing new compounds with desired functions.

Virtual Screening: Virtual screening is a computational technique used to search large libraries of molecules to identify those likely to bind to a biological target. wikipedia.org This approach is becoming integral to drug discovery. bioanalysis-zone.com Derivatives of this compound could be designed and then virtually screened against various protein targets (e.g., enzymes, receptors) to identify potential new therapeutic agents. This in silico approach accelerates the discovery process by prioritizing which compounds to synthesize and test. nih.gov

QSAR and Property Prediction: Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of this compound derivatives with their chemical reactivity, physical properties, or biological activity. mdpi.com These models can guide the design of new analogs with optimized characteristics for applications in pharmaceuticals, agrochemicals, or materials science. nih.govresearchgate.net

Mechanistic Studies of Unexplored Transformation Pathways

A fundamental understanding of reaction mechanisms is crucial for controlling reaction outcomes and developing new transformations. While the general reactivity of the chloromethyl group (e.g., nucleophilic substitution) is known, detailed mechanistic studies on this compound are lacking.

Future research should focus on:

Investigating Reaction Intermediates: Detailed spectroscopic and computational studies can help identify and characterize transient intermediates, such as carbocations or radical species, that may form during reactions. Understanding the stability and reactivity of these intermediates is key to explaining and predicting reaction pathways.

Elucidating the Role of Fluorine: The precise electronic and steric effects of the meta-fluorine substituent on the stability of intermediates and transition states in various reactions need to be systematically investigated. This could reveal subtle but significant effects that can be exploited for selective synthesis. acs.orgrsc.org

Exploring Unconventional Reactivity: Research could probe for less common reaction pathways, such as single-electron transfer (SET) mechanisms or rearrangements, that might be accessible under specific catalytic or photochemical conditions. The unique electronic nature of the fluorinated ring might open up reactivity patterns not observed in non-fluorinated analogs. rsc.org

Q & A

Q. What are the common synthetic routes for 1-(chloromethoxy)-3-fluorobenzene, and how are yields optimized?

The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, 1-(chloromethyl)-3-fluorobenzene (a structural analog) can be prepared by reacting 3-fluorobenzyl alcohol with thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃) under anhydrous conditions . Optimization involves controlling reaction temperature (0–5°C for exothermic reactions), stoichiometric ratios (e.g., 1:1.2 alcohol-to-chlorinating agent), and using inert atmospheres to minimize hydrolysis. Yields ≥82% are achievable with rigorous drying of reagents .

Q. What physicochemical properties are critical for handling this compound?

Key properties include:

- Molecular weight : 160.57 g/mol

- Boiling point : Not explicitly reported, but analogs like 1-(chloromethyl)-3-fluorobenzene have bp ~150–160°C .

- Storage : Store under inert gas (N₂/Ar) at 2–8°C to prevent degradation .

- Reactivity : The chloromethoxy group is susceptible to hydrolysis, necessitating anhydrous conditions during experiments .

Q. Which analytical techniques are used to characterize this compound?

Common methods include:

- GC-MS : To confirm purity and detect volatile byproducts .

- HRESI-MS : High-resolution mass spectrometry for exact mass determination (e.g., m/z 160.57) .

- ¹H/¹³C NMR : To verify substitution patterns (e.g., fluorine-induced deshielding in aromatic protons) .

Q. What safety protocols are essential when working with this compound?

- PPE : Use nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact .

- Ventilation : Operate in fume hoods with local exhaust systems to limit inhalation .

- Spill management : Absorb with inert materials (sand, vermiculite) and dispose as halogenated waste .

Advanced Research Questions

Q. How do electronic effects of substituents influence the reactivity of this compound in electrophilic substitution?

The electron-withdrawing fluorine (-F) and chloromethoxy (-OCH₂Cl) groups deactivate the benzene ring, directing electrophiles to the meta position relative to fluorine. Computational studies (DFT) can model charge distribution, showing reduced electron density at ortho/para positions due to -F and -OCH₂Cl . Experimental validation via nitration or bromination reactions would yield predominantly meta-substituted products.

Q. What are the stability challenges of this compound under acidic or basic conditions?

The chloromethoxy group hydrolyzes readily in aqueous media:

- Acidic conditions : Forms 3-fluorophenol and HCl .

- Basic conditions : Generates 3-fluoromethoxy anions, which may undergo further reactions (e.g., SN2 displacement) . Stability studies using HPLC or kinetic NMR can quantify degradation rates (e.g., t½ <1 hour in 1M NaOH) .

Q. How can computational modeling predict the compound’s behavior in catalytic systems?

Density Functional Theory (DFT) calculations can:

- Map electrostatic potentials to identify reactive sites .

- Simulate transition states in cross-coupling reactions (e.g., Suzuki-Miyaura) to predict regioselectivity .

- Compare with experimental data (e.g., HRESI-MS fragmentation patterns) to validate models .

Q. How to resolve contradictions in reported synthetic yields or reaction conditions?

Discrepancies often arise from:

- Impurity profiles : Use GC-MS to identify side products (e.g., di- or tri-substituted byproducts) .

- Moisture content : Karl Fischer titration ensures reagents are anhydrous .

- Catalyst variability : Screen alternatives (e.g., Pd/C vs. CuI in coupling reactions) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.